6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine
Description
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C11H15N/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h2-3,6,11H,4-5,7,12H2,1H3 |
InChI Key |
DTHZOZYFJFWRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CC(CC2)N)C=C1 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and General Synthetic Routes
- The synthesis typically begins from 6-methyl-1,2,3,4-tetrahydronaphthalene or related tetralone derivatives, which serve as precursors for further functionalization.
- The amino group introduction at the 2-position often proceeds via nitrile or amide intermediates, which are subsequently reduced to the amine.
Key Synthetic Steps
Analysis of Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Trimethylsilyl cyanide addition | Room temperature, ZnI2 catalyst, 12 hours | 91 | High regioselectivity, minimal side products |
| Nitrile hydrolysis | Reflux with 50% KOH, microwave irradiation | 96 | Microwave irradiation enhances reaction rate and yield |
| Catalytic hydrogenation | Pd/C catalyst, ethanol, room temp, 24 hours | 99 | Mild conditions prevent over-reduction; high purity product |
Alternative Preparation Approaches
- Friedel-Crafts Methylation: Direct methylation at the 6-position can be achieved by Friedel-Crafts alkylation on the naphthalene ring using methyl chloride and aluminum chloride, followed by selective hydrogenation to tetrahydronaphthalene.
- Reductive Amination: Introduction of the amino group via reductive amination of the corresponding ketone or aldehyde intermediate at the 2-position can be employed, using ammonia or amine sources under catalytic hydrogenation.
- Chiral Synthesis and Resolution: For enantiomerically pure amines, asymmetric synthesis or chiral resolution techniques may be integrated into the process, especially in pharmaceutical applications.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Advantages | Limitations |
|---|---|---|---|---|
| Cyanide addition + hydrolysis + hydrogenation | 6-Methyl-2-tetralone or analogs | Trimethylsilyl cyanide, ZnI2, KOH, Pd/C | High yields, well-characterized intermediates | Requires microwave equipment for optimal hydrolysis |
| Friedel-Crafts methylation + hydrogenation | Naphthalene derivatives | CH3Cl, AlCl3, H2, Pd/C | Direct methylation, scalable | Possible polyalkylation, harsh conditions |
| Reductive amination | 2-Tetralone derivatives | Ammonia or amines, reducing agents | One-step amination possible | Control of regioselectivity needed |
The preparation of This compound is best achieved through multi-step synthesis involving selective methylation, controlled partial hydrogenation of the naphthalene ring, and introduction of the amino group via nitrile intermediates or reductive amination. The method involving trimethylsilyl cyanide addition to tetralone derivatives followed by hydrolysis and catalytic hydrogenation is particularly efficient, offering high yields and reproducibility. Alternative methods such as Friedel-Crafts methylation and reductive amination provide complementary routes depending on the availability of starting materials and desired scale.
This synthesis strategy is supported by detailed spectroscopic characterization and optimized reaction conditions as reported in peer-reviewed research and patent literature.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated amines.
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural variations among tetrahydronaphthalen-2-amines include:
- Substituent position : Methyl, methoxy, halogen, or aryl groups at positions 4, 5, 6, or 6.
- N-substitution : Presence or absence of N,N-dimethyl groups.
- Chirality : Enantiomeric forms (e.g., (S)- or (R)-configurations) influencing receptor binding.
Table 1: Structural and Physicochemical Comparison
Key Differentiators of this compound
- Positional Effects : The 6-methyl group contrasts with 5- or 8-substituted analogues (e.g., 8-methoxy-N,N-dipropyl derivatives ), which may occupy different binding pockets in target receptors.
- Amine Position : Compared to its positional isomer, 6-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (amine at 1-position), the 2-amine configuration likely alters hydrogen-bonding interactions with receptors .
Biological Activity
6-Methyl-1,2,3,4-tetrahydronaphthalen-2-amine (often referred to as 6-Methyl-THN) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
6-Methyl-THN belongs to the class of tetrahydronaphthalenes and features a methyl group at the 6th position and an amine group at the 2nd position. Its molecular formula is with a molecular weight of 175.25 g/mol. The compound's structure allows it to interact with various biological targets, influencing its pharmacological effects.
Research indicates that 6-Methyl-THN acts primarily as a monoamine reuptake inhibitor , particularly for serotonin and norepinephrine. It may also induce their release, contributing to its stimulant properties. The compound has shown potential in modulating dopaminergic pathways, which is significant for treating conditions such as depression and Parkinson's disease .
Pharmacological Effects
- Neurotransmitter Modulation :
- Stimulant Properties :
- Neuroprotective Effects :
Case Studies
Several studies have explored the pharmacological profiles of compounds related to 6-Methyl-THN:
- D-264 Study : A derivative showed neuroprotective effects in animal models of Parkinson's disease by activating D3 receptors, suggesting that similar compounds could have therapeutic applications .
- Behavioral Studies : In rodent models, 6-Methyl-THN demonstrated significant behavioral changes consistent with increased dopaminergic activity, reinforcing its stimulant properties .
Applications in Research
6-Methyl-THN serves as a valuable intermediate in pharmaceutical development, particularly for drugs targeting neurological disorders. Its unique structural properties make it suitable for:
- Drug Synthesis : As a precursor in synthesizing more complex molecules aimed at treating psychiatric conditions.
- Biochemical Research : Investigating enzyme interactions and metabolic pathways critical for drug discovery .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| This compound | Tetrahydronaphthalene derivative | Monoamine reuptake inhibition |
| 7-Methoxy-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Chiral derivative | Varies based on stereochemistry; potential agonist/antagonist |
| 2-Aminotetralin | Tetrahydronaphthalene derivative | Stimulant properties; dopamine receptor activity |
Q & A
Basic: What are the optimal synthetic routes for 6-methyl-1,2,3,4-tetrahydronaphthalen-2-amine, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves reductive amination or alkylation of a tetrahydronaphthalene precursor. Key steps include:
- Reductive amination : Use of sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to reduce imine intermediates. Solvents like tetrahydrofuran (THF) or ethanol enhance selectivity .
- Alkylation : Reaction with methyl iodide or propynyl halides in the presence of triethylamine (TEA) as a base, with yields optimized at 0–5°C to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC (e.g., MeOH/EtOH/hexanes solvent systems) achieves >95% purity .
Critical factors : Temperature control (<10°C for exothermic steps), solvent polarity (to stabilize intermediates), and catalyst choice (e.g., palladium for cross-coupling) .
Basic: How is this compound characterized, and what analytical methods validate its structural integrity?
Answer:
Standard characterization protocols include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm methyl group position (δ 1.2–1.5 ppm for CH₃) and amine proton environment (δ 2.8–3.2 ppm) .
- HPLC : Retention times (e.g., 11.2–17.2 min under MeOH/EtOH/hexanes) verify purity and enantiomeric excess .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ at m/z 176.22) .
Validation : Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) ensures accuracy .
Basic: What are the stability profiles of this compound under varying pH and temperature conditions?
Answer:
- Thermal stability : Decomposition occurs >150°C; storage at −20°C in amber vials prevents degradation .
- pH sensitivity : Stable in neutral conditions (pH 6–8); protonation of the amine group at acidic pH (≤4) alters solubility .
- Light sensitivity : UV exposure induces oxidation; argon-filled environments or antioxidants (e.g., BHT) mitigate this .
Advanced: How does this compound interact with neurotransmitter receptors, and what methodologies assess its binding affinity?
Answer:
The compound’s tetrahydronaphthalene backbone and methyl group influence receptor binding:
- Dopamine receptors : Radioligand displacement assays (³H-spiperone) measure IC₅₀ values; methyl substitution enhances D2 receptor affinity .
- Serotonin transporters : Competitive inhibition assays (³H-paroxetine) quantify uptake inhibition, with structural analogs showing EC₅₀ < 100 nM .
Methodologies : - In vitro binding: Membrane preparations from transfected HEK293 cells .
- Behavioral assays: Forced swim tests in rodents correlate receptor modulation with antidepressant-like effects .
Advanced: What strategies enable enantioselective synthesis of this compound?
Answer:
Chiral resolution techniques include:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts achieve >90% enantiomeric excess (ee) .
- Chiral HPLC : Polysaccharide-based columns (Chiralpak AD-H) resolve enantiomers using hexane/isopropanol gradients .
Validation : Optical rotation measurements and circular dichroism (CD) spectra confirm configuration .
Advanced: How do in silico models predict the pharmacokinetic properties of this compound?
Answer:
Computational approaches include:
- Molecular docking : AutoDock Vina simulates binding to dopamine receptors; methyl groups improve hydrophobic pocket interactions .
- QSAR models : Predict logP (∼2.8) and blood-brain barrier permeability (CNS MPO score >4) .
- ADMET prediction : SwissADME estimates moderate hepatic clearance (CLhep ∼15 mL/min/kg) and low CYP inhibition .
Advanced: What structure-activity relationship (SAR) trends are observed in this compound analogs?
Answer:
Key SAR findings from derivatives (e.g., 4-cyclohexyl or 7-fluoro analogs):
- Methyl position : 6-Methyl enhances metabolic stability compared to 7-methyl analogs .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) reduce amine basicity, altering receptor selectivity .
Methodology : Parallel synthesis of analogs followed by in vitro potency screening (IC₅₀) and metabolic stability assays (microsomal t₁/₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
